Fmoc-(r)-3-amino-5-methylhexan-1-ol hcl
Description
Fmoc-(R)-3-amino-5-methylhexan-1-ol HCl is a chiral amino alcohol derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis and medicinal chemistry. The compound features a hexanol backbone with a stereogenic center at the 3-position (R-configuration), a methyl branch at the 5-position, and a terminal hydroxyl group. The HCl salt enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C22H28ClNO3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m0./s1 |
InChI Key |
XBACVSBMMDYHBW-NTISSMGPSA-N |
Isomeric SMILES |
CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-protected amine is then further reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of resins and coupling reagents in SPPS allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The Fmoc group can be substituted using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is widely used in the synthesis of peptides. The Fmoc group serves as a temporary protective group for the amino function, allowing for selective reactions at other sites .
Biology
In biological research, the compound is used to study protein interactions and functions. It is also employed in the synthesis of peptide-based drugs and biomolecules .
Medicine
In medicine, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is used in the development of peptide-based therapeutics. These therapeutics are designed to target specific proteins and pathways involved in various diseases .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides and peptide-based materials. It is also employed in the development of diagnostic tools and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₂H₂₆ClNO₃ (estimated for HCl salt)
- Molecular Weight : ~400.9 g/mol (including HCl)
- Solubility : Soluble in dimethylformamide (DMF), dichloromethane (DCM), and aqueous acidic conditions .
- Applications : Building block for peptide backbone modification, chiral ligand synthesis, and hydrogel formation in biomaterials .
Comparison with Structurally Similar Compounds
Fmoc-β-Homoleu-OH (Fmoc-L-β-homoleucine)
Fmoc-(R)-3-amino-5-hexenoic Acid
- Structure : Unsaturated variant with a double bond at the 5-position and a carboxylic acid terminus.
- Molecular Formula: C₂₁H₂₁NO₄
- Molecular Weight : 351.4 g/mol .
- Key Differences: Double bond introduces rigidity; reduces conformational flexibility compared to the saturated hexanol backbone. Applications: Used in stapled peptide synthesis; less stable under acidic conditions due to the acid group .
- Research Findings : Demonstrates moderate reactivity in Fmoc-deprotection steps, requiring optimized coupling conditions .
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic Acid
- Structure: Diastereomeric carboxylic acid with hydroxyl and amino groups at the 2- and 3-positions, respectively.
- Molecular Formula: C₂₂H₂₅NO₅
- Molecular Weight : 383.44 g/mol .
- Key Differences :
- Research Findings : Single-crystal X-ray diffraction confirms planar Fmoc group interactions, critical for fibrillar self-assembly .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Solubility Profile |
|---|---|---|---|---|---|
| Fmoc-(R)-3-amino-5-methylhexan-1-ol HCl | C₂₂H₂₆ClNO₃ | ~400.9 | -NH₂, -OH, Fmoc, HCl | Peptide synthesis, hydrogels | DMF, DCM, acidic aqueous |
| Fmoc-β-Homoleu-OH | C₂₂H₂₅NO₄ | 367.44 | -COOH, -NH₂, Fmoc | SPPS, chiral ligands | DMF, DMSO |
| Fmoc-(R)-3-amino-5-hexenoic Acid | C₂₁H₂₁NO₄ | 351.4 | -COOH, -NH₂, Fmoc, C=C | Stapled peptides | DCM, THF |
| Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic Acid | C₂₂H₂₅NO₅ | 383.44 | -COOH, -NH₂, -OH, Fmoc | Hydrogels, biomaterials | Water (pH-dependent) |
Stereochemical Integrity
- Target Compound: this compound is synthesized via reductive amination followed by Fmoc protection. Propylene oxide is critical as an HCl scavenger to prevent racemization during protection .
- Comparative Insight : Fmoc-β-Homoleu-OH requires Na₂CO₃ for Fmoc-Cl coupling, which risks racemization unless reaction conditions are tightly controlled .
Hydrogel Formation
- The target compound’s hydroxyl group enables participation in hydrogen-bonded networks, similar to Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. However, its alcohol terminus limits fibrillar stacking compared to carboxylic acid derivatives .
Market and Commercial Availability
- Leading suppliers include Watanabe Chemical Industries and Combi-Blocks Inc., with prices ranging from $6,500/g (research-grade) to $20,000/5g (GMP-grade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
